2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol
Description
The chemical compound “2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol” represents a class of molecules with potential interest in various fields of organic chemistry, including drug design, material science, and catalysis. Its synthesis, structure, and reactivity are rooted in the principles of organic synthesis and coordination chemistry.
Synthesis Analysis
The synthesis of complex molecules like “2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol” often involves multistep synthetic routes, including condensation, cyclization, and functional group transformations. For example, Patel et al. (2010) discuss the preparation of imidazol-related compounds through refluxation and condensation reactions (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to “2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol” can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. Nayak and Poojary (2019) describe the characterization of imidazole derivatives, highlighting the importance of these techniques in understanding molecular architecture (Nayak & Poojary, 2019).
Chemical Reactions and Properties
Chemical properties of such molecules, including their reactivity patterns, can be studied through various organic reactions. Gopalaiah et al. (2017) explored the synthesis of quinazolines from related compounds, indicating the versatility of these molecules in synthetic chemistry (Gopalaiah, Saini, & Devi, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Studies like those conducted by Bakkali-Hassani et al. (2018) on the ring-opening polymerization of related compounds provide insights into these aspects (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and nucleophilicity, of compounds structurally related to “2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol” can be deduced from their functional groups and molecular structure. For example, the study by Grasa et al. (2002) on N-heterocyclic carbenes illustrates the chemical behavior of molecules with imidazole rings (Grasa, Kissling, & Nolan, 2002).
properties
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-5-3-4-6-14(12)9-18(7-8-19)10-15-13(2)16-11-17-15/h3-6,11,19H,7-10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLCPVTTAEMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)CC2=C(NC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2-methylbenzyl)[(4-methyl-1H-imidazol-5-yl)methyl]amino}ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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